

# Ertiprotafib species differences rat dog human

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## Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

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## Why Specific Data is Unavailable

The lack of a direct side-by-side comparison in the published literature is likely because **Ertiprotafib's** clinical development was discontinued. The search results indicate that it was discontinued due to "insufficient clinical efficacy and adverse effects" in Phase II trials and "low oral absorption availability" [1] [2]. Research has since revealed that its mode of action involves inducing aggregation of the PTP1B enzyme, which explains the adverse effects and makes it a less ideal candidate for further study [1].

## What is Known About Ertiprotafib

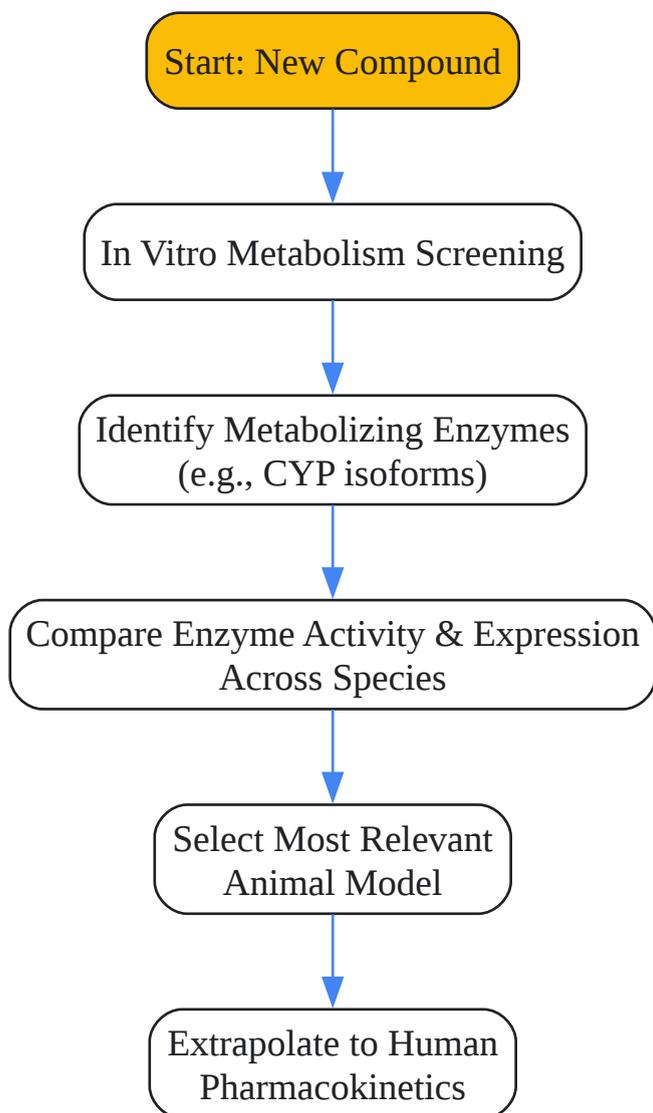
While a direct species comparison is not available, here is a summary of the key information known about **Ertiprotafib** from the search results.

Property	Details
<b>Mode of Action</b>	Inhibits PTP1B by inducing its aggregation, an atypical mechanism that leads to target destabilization [1].
<b>Additional Target</b>	Also acts as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist [1].

Property	Details
<b>Clinical Trial Outcome</b>	Discontinued in Phase II trials due to lack of efficacy, dose-limiting adverse effects, and low oral availability [1] [2].

## How to Approach Species Differences in Drug Development

For your technical support materials, you can guide researchers on general best practices for evaluating species differences, a critical step in preclinical development. The following workflow outlines a recommended strategy.



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The key is to use **in vitro data to predict in vivo outcomes** and understand the enzymatic basis for any differences [3]. When planning these experiments, consider the following insights on common metabolic enzymes:

- **CYP2E1:** Shows minimal differences between species, making extrapolation from animal models to humans relatively reliable [4] [5].
- **CYP1A, 2C, 2D, and 3A:** These isoforms show appreciable interspecies differences in catalytic activity. Data from animal models should be extrapolated to humans with caution [4] [5].

## Alternative Research Pathways

Since **Ertiprotafib** itself is a discontinued compound, your research may benefit from exploring other avenues:

- **Focus on Modern PTP1B Inhibitors:** Research has shifted towards more specific inhibitors. For example, **trodusquemine** is another PTP1B inhibitor that reached clinical trials and operates via a distinct, allosteric mechanism [1] [2].
- **Investigate Natural Products:** Many natural products are now being investigated as PTP1B inhibitors, such as baicalin and myricetin, which may have more favorable properties [2].

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## References

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